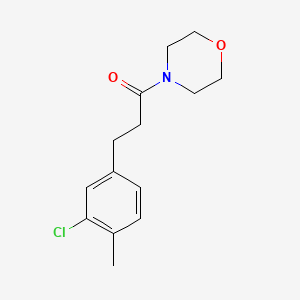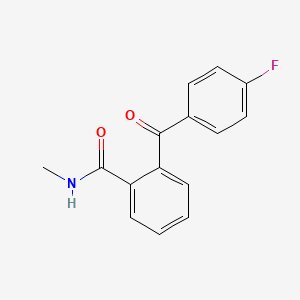
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research due to its unique pharmacological properties. CCPA belongs to a class of compounds known as adenosine analogs, which have been shown to have potent effects on the central nervous system, cardiovascular system, and immune system.
Wirkmechanismus
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide acts as an adenosine receptor agonist, specifically targeting the A1 and A3 adenosine receptors. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body. Activation of adenosine receptors leads to a variety of physiological effects, including vasodilation, inhibition of neurotransmitter release, and modulation of the immune response. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been shown to have potent effects on these physiological processes, making it a valuable tool for studying adenosine receptor function.
Biochemical and Physiological Effects:
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce vasodilation in isolated blood vessels, decrease heart rate and blood pressure, and inhibit neurotransmitter release in the brain. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has also been shown to modulate the immune response by inhibiting the release of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. These effects make N-(4-chloro-3-cyanophenyl)-2-methylpropanamide a valuable tool for studying the role of adenosine receptors in various physiological and pathological conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chloro-3-cyanophenyl)-2-methylpropanamide is its high potency and selectivity for adenosine receptors. This makes it a valuable tool for studying the role of adenosine receptors in various physiological and pathological conditions. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide is also highly lipophilic, which can make it difficult to solubilize in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-3-cyanophenyl)-2-methylpropanamide. One area of research is the development of new drugs that target adenosine receptors. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been used as a tool compound to develop new adenosine receptor agonists and antagonists. Another area of research is the role of adenosine receptors in cancer. Adenosine receptors have been shown to play a role in tumor growth and metastasis, and N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been used to study the role of adenosine receptors in cancer. Finally, there is ongoing research on the role of adenosine receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been used to study the role of adenosine receptors in these diseases and may have potential therapeutic applications.
Synthesemethoden
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide can be synthesized using a multi-step synthetic route that involves the reaction of 4-chloro-3-cyanophenylacetic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-chloro-3-cyanophenyl)-2-methylpropanamide. The synthesis of N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been optimized to yield high purity and high yields, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been extensively studied in scientific research due to its unique pharmacological properties. It has been shown to have potent effects on the central nervous system, cardiovascular system, and immune system. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been used as a tool compound to study the role of adenosine receptors in various physiological and pathological conditions. It has also been used to investigate the mechanism of action of adenosine analogs and to develop new drugs that target adenosine receptors.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7(2)11(15)14-9-3-4-10(12)8(5-9)6-13/h3-5,7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEFENKLOQTTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)



![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)

